3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid
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Overview
Description
3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid is a compound that combines the properties of two distinct chemical entities. The first part, 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid, is an organic compound with a benzoic acid core, modified with a hydroxyhydrazinylidene group. The second part, 2,2,2-trifluoroacetic acid, is a trifluorinated derivative of acetic acid, known for its strong acidity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid typically involves the reaction of 3-formylbenzoic acid with hydrazine hydrate under acidic conditions to form the hydrazone intermediate. This intermediate is then oxidized to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
For the preparation of 2,2,2-trifluoroacetic acid, industrial methods typically involve the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This process is highly efficient and produces trifluoroacetic acid with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydrazinylidene group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The hydrazinylidene group can form stable complexes with metal ions, which can then participate in catalytic cycles. The trifluoroacetic acid component enhances the compound’s acidity, facilitating protonation and deprotonation reactions that are crucial in various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid include:
Hydrazones: Compounds with similar hydrazinylidene groups but different aromatic cores.
Trifluoroacetic acid derivatives: Compounds with trifluoroacetic acid moieties but different functional groups attached to the benzoic acid core.
The uniqueness of 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid lies in its combination of a hydrazinylidene group with a trifluoroacetic acid moiety, providing a distinct set of chemical properties and reactivity patterns.
Properties
Molecular Formula |
C10H9F3N2O5 |
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Molecular Weight |
294.18 g/mol |
IUPAC Name |
3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H8N2O3.C2HF3O2/c11-8(12)7-3-1-2-6(4-7)5-9-10-13;3-2(4,5)1(6)7/h1-5,10,13H,(H,11,12);(H,6,7)/b9-5+; |
InChI Key |
NRQRHYJVFVEHKR-SZKNIZGXSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)/C=N/NO.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C=NNO.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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